2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- **2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303102-53-6 |
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Molecular Formula |
C21H23N5O3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(16-8-10-17(28-2)11-9-16)24-25-21(26)30-14-19(27)23-22-13-15-6-5-7-18(12-15)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
JPCKRAVJQDRGMG-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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